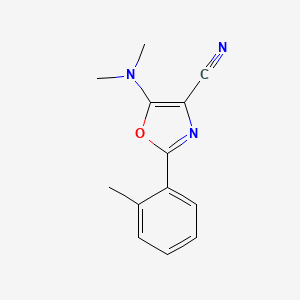
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine, also known as PEP-005, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PEP-005 is a member of the piperazine family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of cancer therapies.
Wirkmechanismus
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine acts by activating protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. Activation of PKC leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for the development of cancer therapies. However, one of the limitations of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine. One area of focus is the development of more efficient synthesis methods to increase the yield of the compound. Another area of focus is the development of formulations that improve the solubility of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine, making it easier to work with in lab experiments. Additionally, further research is needed to explore the potential applications of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine in the treatment of inflammatory diseases and other conditions. Finally, more studies are needed to fully understand the mechanism of action of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine and its effects on different types of cancer cells.
Synthesemethoden
The synthesis of 1-cyclopentyl-4-(2,3-dimethoxybenzyl)piperazine involves the reaction of 1-cyclopentylpiperazine with 2,3-dimethoxybenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The overall yield of the synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-9-5-6-15(18(17)22-2)14-19-10-12-20(13-11-19)16-7-3-4-8-16/h5-6,9,16H,3-4,7-8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKHZAQGJJBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)